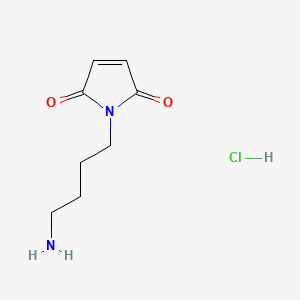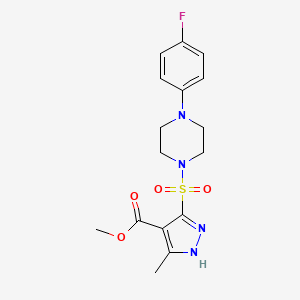![molecular formula C13H15NO2 B2692618 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile CAS No. 2411266-88-9](/img/structure/B2692618.png)
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile, also known as MOPPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPPN is a nitrile derivative of tamoxifen, which is a selective estrogen receptor modulator (SERM). MOPPN has been found to exhibit anti-cancer, anti-inflammatory, and anti-estrogenic properties, making it a promising candidate for further research.
Mécanisme D'action
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile exerts its anti-cancer effects by binding to the estrogen receptor and inhibiting the activity of estrogen. This results in the inhibition of cell growth and the induction of apoptosis in cancer cells. 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile also inhibits the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been found to inhibit the activity of certain enzymes involved in inflammation. Additionally, 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile has been found to exhibit anti-estrogenic properties by binding to the estrogen receptor and inhibiting its activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile in lab experiments is its specificity for the estrogen receptor, making it a useful tool for studying estrogen receptor signaling pathways. However, one limitation is that 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile is not a commonly used compound, and its availability may be limited.
Orientations Futures
1. Further studies are needed to investigate the potential of 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile as a therapeutic agent for cancer treatment.
2. The mechanism of action of 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile needs to be further elucidated to understand its anti-cancer and anti-inflammatory properties.
3. The effects of 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile on other signaling pathways and enzymes involved in cancer cell growth and proliferation need to be investigated.
4. The potential of 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile as a tool for studying estrogen receptor signaling pathways needs to be further explored.
5. The development of more efficient synthesis methods for 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile could increase its availability for research purposes.
In conclusion, 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile is a promising compound that has shown potential in various scientific research applications, particularly in cancer treatment. Further studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent.
Méthodes De Synthèse
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile can be synthesized through a multi-step process involving the reaction of 3-methyl-4-hydroxybenzaldehyde with epichlorohydrin to form 3-methyl-4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then reacted with malononitrile in the presence of a base to form the final product, 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile.
Applications De Recherche Scientifique
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile has been studied extensively for its potential applications in cancer treatment. It has been found to exhibit anti-cancer properties by inhibiting the growth of breast cancer cells and inducing apoptosis, or programmed cell death. 3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile has also been found to inhibit the growth of prostate cancer cells and has shown promise in the treatment of other types of cancer.
Propriétés
IUPAC Name |
3-[3-methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-7-11(3-2-6-14)4-5-13(10)16-9-12-8-15-12/h4-5,7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCACXKCBHOMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC#N)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

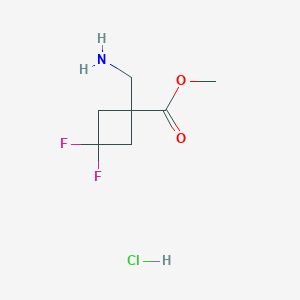
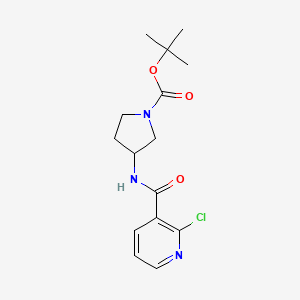
![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)
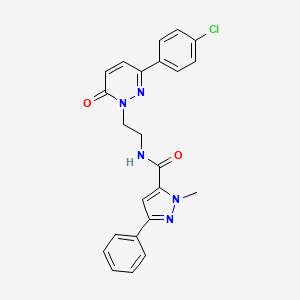
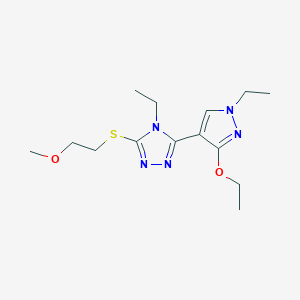
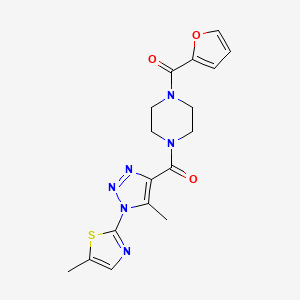
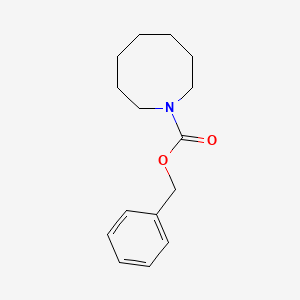
![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)
![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)
![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2692553.png)
